molecular formula C12H14BrF3N2 B1401683 N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine CAS No. 1713163-63-3

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Cat. No. B1401683
M. Wt: 323.15 g/mol
InChI Key: SQZZZMWNOITPHA-UHFFFAOYSA-N
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Description

“N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine” is a chemical compound that contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The compound also contains a trifluoromethyl group and a bromine atom attached to a phenyl ring, which could potentially make it a candidate for use in medicinal chemistry due to the unique properties of these groups.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with a bromo-trifluoromethyl-phenyl derivative, possibly via a nucleophilic substitution reaction. However, without specific literature or experimental data, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a phenyl ring via a nitrogen atom. The phenyl ring would have a bromine atom and a trifluoromethyl group attached to it. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.



Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced by other groups via a nucleophilic substitution reaction. The trifluoromethyl group could potentially be reduced to a difluoromethyl group under certain conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, the presence of the piperidine ring could potentially make the compound a base, while the bromine atom could make it more dense and higher boiling than similar compounds without a halogen.


Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following good laboratory practices.


Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and studied for potential use as a pharmaceutical.


Please note that this is a general analysis based on the structure of the compound and does not include specific information from the literature, as no relevant papers were found in my search. For a more accurate and detailed analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

N-[3-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrF3N2/c13-9-5-4-6-10(11(9)12(14,15)16)17-18-7-2-1-3-8-18/h4-6,17H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZZZMWNOITPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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